Cas no 21734-85-0 (5-Chloro-3-methyl-1,2,4-thiadiazole)
5-Chloro-3-methyl-1,2,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 1,2,4-Thiadiazole, 5-chloro-3-methyl-
- 1,2,4-THIADIAZOLE,5-CHLORO-3-METHYL
- 3-methyl-5-chloro-1,2,4-thiadiazole
- 5-Chlor-3-methyl-[1,2,4]thiadiazol
- 5-Chloro-3-methyl-1,2,4thiadiazole
- 5-chloro-3-methyl-1,2,4-thiazole
- 5-Chloro-3-methyl-[1,2,4]thiadiazole
- 1,2,4-Thiadiazole,5-chloro-3-methyl-
- ILTLLMVRPBXCSX-UHFFFAOYSA-N
- SBB054627
- MB05736
- VZ30237
- RP20169
- EN001628
- 5-chloranyl-3-methyl-1,2,4-thiadiazole
- AB0023445
- ST2411953
- AM20090202
- W4503
- A815636
- Z368555490
- AKOS009278455
- GS-4285
- SCHEMBL547688
- F8881-5214
- CS-W022352
- SY027850
- MFCD08234803
- FT-0649693
- 5-Chloro-3-methyl-1 pound not2 pound not4-thiadiazole
- 21734-85-0
- EN300-36715
- J-517350
- DTXSID30512944
-
- MDL: MFCD08234803
- Inchi: 1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3
- InChI Key: ILTLLMVRPBXCSX-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=NS1
Computed Properties
- Exact Mass: 133.97100
- Monoisotopic Mass: 133.9705470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 70
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 54
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 221.5°C at 760 mmHg
- Flash Point: 87.7±22.6 °C
- Refractive Index: 1.566
- PSA: 54.02000
- LogP: 1.49990
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
5-Chloro-3-methyl-1,2,4-thiadiazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
5-Chloro-3-methyl-1,2,4-thiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-methyl-1,2,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-1g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 1g |
618.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-5g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 5g |
2731.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-100mg |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 100mg |
182CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-250mg |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 250mg |
399CNY | 2021-05-07 | |
| Fluorochem | 067550-1g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 1g |
£72.00 | 2022-03-01 | |
| Fluorochem | 067550-5g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 5g |
£243.00 | 2022-03-01 | |
| Fluorochem | 067550-10g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 10g |
£417.00 | 2022-03-01 | |
| Fluorochem | 067550-25g |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 25g |
£754.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-200mg |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 200mg |
180.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW559-50mg |
5-Chloro-3-methyl-1,2,4-thiadiazole |
21734-85-0 | 95% | 50mg |
92.0CNY | 2021-07-10 |
5-Chloro-3-methyl-1,2,4-thiadiazole Suppliers
5-Chloro-3-methyl-1,2,4-thiadiazole Related Literature
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1. Studies of heterocyclic compounds. Part 31. 4-Alkyl-5-alkylimino-Δ2-1,2,4-thiadiazolines: synthesis and cycloaddition reactions with nitriles in attempts to prepare 3aλ4-thia-1,3,4,6-tetraazapentalenesLong-Li Lai,Tak-Ho Ngoi,David H. Reid,Robin H. Nicol,Jane B. Rhodes J. Chem. Soc. Perkin Trans. 1 1993 1753
Additional information on 5-Chloro-3-methyl-1,2,4-thiadiazole
Comprehensive Overview of 5-Chloro-3-methyl-1,2,4-thiadiazole (CAS No. 21734-85-0): Properties, Applications, and Industry Insights
5-Chloro-3-methyl-1,2,4-thiadiazole (CAS No. 21734-85-0) is a heterocyclic compound featuring a thiadiazole ring structure substituted with chlorine and methyl groups. This sulfur-nitrogen containing molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique reactivity and functional versatility. The compound's molecular formula C3H3ClN2S and molecular weight 134.58 g/mol make it a valuable intermediate for synthesizing more complex molecules.
Recent trends in green chemistry and sustainable synthesis have increased interest in 5-Chloro-3-methyl-1,2,4-thiadiazole derivatives, as researchers explore eco-friendly methods for their production. The compound's electronic properties and bioactivity potential align with current demands for novel heterocyclic scaffolds in drug discovery, particularly for targeting antimicrobial resistance – a critical global health challenge. Its structural features contribute to enhanced metabolic stability in biological systems, making it attractive for medicinal chemistry applications.
The thiadiazole core of CAS 21734-85-0 exhibits remarkable chemical versatility, enabling diverse transformations at multiple reactive sites. This characteristic has led to its use in developing crop protection agents, with particular relevance to precision agriculture solutions that minimize environmental impact. The compound's structure-activity relationships have been extensively studied, revealing promising interactions with various biological targets while maintaining favorable physicochemical properties for formulation development.
From a material science perspective, 5-Chloro-3-methyl-1,2,4-thiadiazole serves as a building block for functional materials with applications in organic electronics and coordination chemistry. Its ability to coordinate with metals creates opportunities for designing catalysts and luminescent materials, addressing growing needs in renewable energy technologies and sensor development. The compound's thermal stability and electronic conjugation properties make it particularly valuable for these advanced applications.
Analytical characterization of CAS 21734-85-0 typically involves spectroscopic techniques including NMR, IR, and mass spectrometry, complemented by X-ray crystallography for structural confirmation. Recent advancements in computational chemistry have enabled more accurate prediction of its molecular orbitals and reactivity patterns, facilitating rational design of derivatives. The compound's synthetic accessibility from commercially available precursors contributes to its widespread use in both academic and industrial settings.
Quality control standards for 5-Chloro-3-methyl-1,2,4-thiadiazole emphasize purity assessment through HPLC and GC analysis, with typical specifications requiring ≥98% purity for research applications. Proper storage conditions in cool, dry environments under inert atmosphere ensure long-term stability. The compound's handling protocols follow standard laboratory safety practices, with particular attention to moisture sensitivity due to potential hydrolysis of the thiadiazole ring under extreme conditions.
Emerging research directions explore the structure-activity optimization of 21734-85-0 derivatives for biomedical applications, including potential as enzyme inhibitors or receptor modulators. The compound's privileged scaffold status in medicinal chemistry continues to drive innovation, particularly in addressing undruggable targets and rare diseases. Concurrently, process chemistry improvements aim to develop more atom-economical and waste-minimizing synthetic routes, reflecting the chemical industry's commitment to sustainability goals.
The global market for thiadiazole derivatives including 5-Chloro-3-methyl-1,2,4-thiadiazole shows steady growth, driven by expanding applications in life sciences and advanced materials. Supply chain considerations emphasize reliable manufacturing standards and quality assurance protocols to meet diverse research and industrial needs. As structure-based drug design methodologies advance, the importance of well-characterized building blocks like CAS 21734-85-0 becomes increasingly apparent in accelerating discovery pipelines across multiple sectors.
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